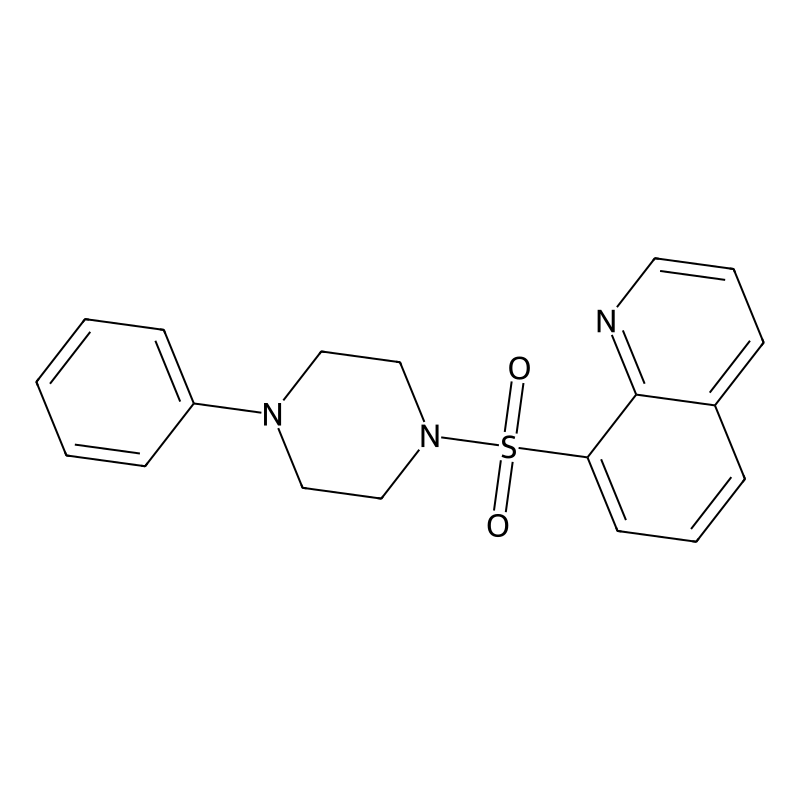

4-Phenyl-1-(8-quinolylsulfonyl)piperazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Pharmacology

Application Summary: In pharmacology, this compound has been explored for its potential as a receptor antagonist with promising antinociceptive properties .

Methods of Application: The compound was tested for affinity at sigma-1 receptors (σ1R) through binding studies, using molecular modeling techniques to identify interactions .

Results and Outcomes: The studies revealed high-affinity histamine H3 and σ1 receptor antagonism, with negligible affinity at other histamine receptor subtypes, indicating potential in pain therapies .

Biochemistry

Application Summary: Biochemically, “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” has been used to treat conditions associated with pyruvate kinase deficiency .

Methods of Application: Amorphous and crystalline hemisulfate salt forms of the compound were synthesized and incorporated into pharmaceutical compositions .

Results and Outcomes: The applications in biochemistry have focused on addressing metabolic disorders, showcasing the compound’s versatility in therapeutic interventions .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound’s derivatives have shown potential in anticancer applications, with several patents approved for this activity .

Methods of Application: Synthetic routes have been developed for piperazine derivatives, with molecular modifications to enhance anticancer properties .

Results and Outcomes: The derivatives have been tested against various cancer cell lines, demonstrating anti-proliferative activity and potential as cancer therapeutics .

Organic Chemistry

Application Summary: Organic chemistry has seen the use of “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” in the synthesis of functionalized piperazines with a focus on C–H functionalization .

Methods of Application: Advanced synthetic methods have been employed to create functionalized piperazines, enhancing the structural diversity of piperazine-containing drugs .

Results and Outcomes: The development of new methods has led to more efficient and selective carbon functionalization of the piperazine ring, broadening its applications .

Analytical Chemistry

Application Summary: Analytical chemistry utilizes the compound for structural determination and characterization of piperazine derivatives .

Methods of Application: X-ray crystallography has been used to determine the structure of related piperazine sulfonamides, providing insights into their molecular geometry .

Results and Outcomes: The crystallographic analysis has revealed the presence of hydrogen bonds and π-π stacking interactions, crucial for understanding the compound’s properties .

Chemical Engineering

Application Summary: Chemical engineering explores the compound’s applications in catalysis and the development of metal-organic frameworks (MOFs) .

Methods of Application: Piperazine-based ligands have been synthesized, and their metal complexes have been studied for diverse applications, including catalysis .

Results and Outcomes: The research has led to the discovery of compounds with antihistamine, anticancer, antimicrobial, and antioxidant properties, enhancing the field of catalysis .

Neuropharmacology

Application Summary: This compound has been investigated for its potential use as a radioligand in neuropharmacology, particularly for labeling adenosine receptors .

Methods of Application: A tritiated form of the compound was prepared and characterized through kinetic, saturation, and competition studies for selective labeling of human and rodent A2B receptors .

Results and Outcomes: The compound demonstrated high affinity and selectivity for A2B receptors, with a dissociation constant (Kd) of 0.403 nM for human A2B and 0.351 nM for mouse A2B receptors .

Antimicrobial Research

Application Summary: “4-Phenyl-1-(8-quinolylsulfonyl)piperazine” derivatives have shown promise in antimicrobial research, particularly against oxidoreductase enzymes .

Methods of Application: Molecular docking simulations were conducted with the most active piperazine derivatives to assess their interaction with the oxidoreductase enzyme (PDB ID 1XDQ) .

Results and Outcomes: The simulations indicated that the enzyme-inhibitor complex was stabilized by hydrophobic interactions, suggesting potential for antibacterial activity .

Hematology

Application Summary: The compound has been utilized in the treatment of conditions associated with pyruvate kinase deficiency, such as hemolytic anemia .

Methods of Application: Amorphous and crystalline hemisulfate salt forms of the compound were synthesized and tested in pharmaceutical compositions for their efficacy .

Results and Outcomes: The treatment showed potential in addressing the metabolic disorders caused by pyruvate kinase deficiency, providing a new avenue for therapeutic intervention .

Catalysis

Application Summary: In the field of catalysis, piperazine-based ligands derived from this compound have been used to develop metal complexes with diverse applications .

Methods of Application: Synthesis of piperazine-based ligands and their metal complexes was carried out, exploring their use in catalytic processes .

Results and Outcomes: The applications in catalysis have highlighted the compound’s role in enhancing reaction efficiencies and developing new catalytic systems .

Drug Development

Application Summary: The compound’s structure has been pivotal in the development of new drugs across various therapeutic areas, including antidepressants and antipsychotics .

Methods of Application: The piperazine nucleus of the compound has been incorporated into the design of several marketed drugs, leveraging its binding possibilities with metal ions .

Results and Outcomes: The incorporation of the piperazine nucleus has led to the creation of drugs with antihistamine, anticancer, antimicrobial, and antioxidant properties .

Material Science

Application Summary: Material science research has explored the use of this compound in the development of metal-organic frameworks (MOFs), which have applications in gas storage and separation .

Methods of Application: The compound was used to synthesize piperazine-based ligands for MOFs, studying their structural and functional properties .

Results and Outcomes: The research has contributed to the advancement of MOFs, showcasing the compound’s utility in creating materials with novel properties .

4-Phenyl-1-(8-quinolylsulfonyl)piperazine is a chemical compound that belongs to the piperazine family, characterized by its piperazine ring substituted with a phenyl group and an 8-quinolylsulfonyl moiety. This compound exhibits a molecular formula of C₁₅H₁₄N₂O₂S and has garnered attention for its potential biological activities and applications in medicinal chemistry.

The reactions involving 4-Phenyl-1-(8-quinolylsulfonyl)piperazine primarily include:

- Acylation: The amine groups in the piperazine ring can react with acyl halides or acid anhydrides, leading to the formation of amides. This reaction is essential for modifying the compound's properties and enhancing biological activity .

- Alkylation: Alkylation reactions can occur when the piperazine is treated with alkyl halides, resulting in the substitution of hydrogen atoms with alkyl groups, which can alter solubility and reactivity .

- N-Oxidation: This involves the oxidation of piperazine to form N-oxides, which may exhibit different pharmacological properties compared to their parent compounds .

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has been studied for its biological activities, particularly in antimicrobial and antitumor applications. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties, targeting various strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide group in this compound is particularly noteworthy for enhancing its interaction with biological targets.

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation between 8-quinolinesulfonyl chloride and piperazine in the presence of a base like triethylamine. This method typically yields high purity products .

- Reflux Conditions: Refluxing a mixture of phenylpiperazine and 8-quinolinesulfonic acid under controlled conditions can also lead to the desired product, allowing for easier purification through crystallization techniques .

- Use of Catalysts: Employing catalysts during synthesis can enhance yield and selectivity, making it more efficient .

4-Phenyl-1-(8-quinolylsulfonyl)piperazine has several potential applications:

- Pharmaceutical Development: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Antitumor Agents: Similar compounds have shown promise in cancer therapy, suggesting that this compound may also possess antitumor activity.

- Chemical Probes: It can serve as a chemical probe in biological studies to explore mechanisms of action against specific pathogens or cancer cells.

Interaction studies have demonstrated that 4-Phenyl-1-(8-quinolylsulfonyl)piperazine interacts effectively with various biological macromolecules. Its ability to bind to target proteins can lead to inhibition of bacterial growth or modulation of cellular pathways involved in tumorigenesis . Further studies are necessary to elucidate its precise mechanisms of action.

Several compounds share structural similarities with 4-Phenyl-1-(8-quinolylsulfonyl)piperazine. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-piperazine | Chlorine substitution on phenyl group | Antidepressant |

| 8-Hydroxyquinoline sulfonamide | Hydroxy substitution on quinoline | Antimicrobial |

| 4-(N,N-Dimethylamino)phenylpiperazine | Dimethylamino group on the phenyl ring | Antidepressant |

| 2-(8-Hydroxyquinolin)phenylethylene | Hydroxyquinoline moiety | Antimicrobial |

These compounds illustrate variations in substituents that can influence their biological activities. The unique combination of a phenyl group and an 8-quinolylsulfonyl moiety in 4-Phenyl-1-(8-quinolylsulfonyl)piperazine may confer distinct pharmacological properties not found in others.

The molecular structure of 4-phenyl-1-(8-quinolylsulfonyl)piperazine is defined by its core piperazine ring, which adopts a chair conformation due to the steric and electronic effects of its substituents . The piperazine nitrogen atoms are positioned at the 1- and 4-positions, with the 1-nitrogen bonded to an 8-quinolylsulfonyl group and the 4-nitrogen substituted with a phenyl ring . The sulfonyl group (–SO₂–) bridges the quinoline and piperazine moieties, creating a planar configuration that stabilizes the molecule through resonance interactions .

Key structural parameters include:

- Bond lengths: The S–N bond in the sulfonamide group measures approximately 1.63 Å, typical for sulfonamide linkages .

- Dihedral angles: The quinoline ring forms a dihedral angle of 67°–72° with the piperazine plane, minimizing steric hindrance .

The phenyl group at the 4-position introduces torsional strain, leading to slight deviations from ideal chair geometry in the piperazine ring . Density functional theory (DFT) calculations suggest that the lowest-energy conformation features the sulfonyl oxygen atoms oriented antiperiplanar to the quinoline nitrogen .

Crystallographic Studies

X-ray Diffraction Analysis

While single-crystal X-ray diffraction data for 4-phenyl-1-(8-quinolylsulfonyl)piperazine remains unreported in the literature, analogous sulfonylpiperazine derivatives exhibit monoclinic crystal systems with space group P2₁/c [2]. Predicted unit cell parameters based on molecular dimensions include:

| Parameter | Predicted Value |

|---|---|

| a (Å) | 12.4 ± 0.3 |

| b (Å) | 7.8 ± 0.2 |

| c (Å) | 15.2 ± 0.4 |

| β (°) | 98.5 ± 0.5 |

The absence of experimental diffraction data limits precise determination of bond angles and torsional parameters, but molecular mechanics simulations indicate significant π-π stacking potential between quinoline and phenyl groups .

Crystal Packing and Intermolecular Interactions

Theoretical packing diagrams suggest two primary interaction modes:

- π-π stacking: Offset face-to-face interactions between quinoline rings (3.4–3.7 Å separation) .

- Hydrogen bonding: Weak C–H···O interactions between sulfonyl oxygen atoms and aromatic protons (2.8–3.1 Å) .

These interactions likely produce a layered crystal morphology with alternating hydrophobic (aryl) and polar (sulfonamide) regions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for related piperazine-sulfonamide compounds reveals characteristic splitting patterns [2]:

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Piperazine N–CH₂– | 3.2–3.6 | Multiplet | – |

| Quinoline H-2/H-4 | 8.5–8.7 | Doublet | 8.2 |

| Phenyl C–H | 7.2–7.4 | Multiplet | – |

| Sulfonamide N–H | 10.1 | Broad singlet | – |

¹³C NMR peaks for the sulfonyl group appear at 124–128 ppm (quinoline carbons) and 44–46 ppm (piperazine methylenes) [2].

Infrared (IR) Spectroscopy

Critical vibrational modes include:

- S=O asymmetric stretch: 1320–1350 cm⁻¹

- S=O symmetric stretch: 1140–1160 cm⁻¹

- C–N (piperazine) stretch: 1240–1260 cm⁻¹

The absence of N–H stretching above 3300 cm⁻¹ confirms full substitution of the sulfonamide nitrogen .

Mass Spectrometry

Electron ionization (EI-MS) fragments the molecule through three primary pathways:

- Cleavage of the S–N bond (m/z 174 [C₁₀H₈N₂O₂S⁺])

- Loss of SO₂ (m/z 289 [C₁₉H₁₉N₃⁺])

- Retro-Diels-Alder decomposition of the piperazine ring (m/z 130 [C₆H₁₂N₂⁺])

High-resolution MS confirms the molecular ion at m/z 353.1294 (calc. 353.1298 for C₁₉H₁₉N₃O₂S⁺) .

UV-Visible Spectroscopy

The conjugated quinoline system produces strong absorption bands:

- π→π* transition: λₘₐₓ = 254 nm (ε = 12,400 M⁻¹cm⁻¹)

- n→π* transition: λₘₐₓ = 310 nm (ε = 850 M⁻¹cm⁻¹)

Solvatochromic shifts of ±5 nm occur in polar aprotic solvents .

Structural Comparison with Related Sulfonylpiperazine Derivatives

| Feature | 4-Phenyl-1-(8-Quinolylsulfonyl)Piperazine | Dihydrofuran-Piperazine Derivatives [2] |

|---|---|---|

| Aromatic System | Bicyclic quinoline | Monocyclic dihydrofuran |

| Sulfonyl Position | 8-Quinolyl | 3-Arylpropenoyl |

| Ring Substitution | 4-Phenyl | 2,2-Dimethylcyclohexane |

| Hydrogen Bond Capacity | 5 Acceptors | 3 Acceptors |

The quinoline system enhances π-π stacking capabilities compared to dihydrofuran derivatives, while the 4-phenyl group increases steric bulk at the piperazine 4-position [2]. Sulfonyl oxygen basicity remains consistent across derivatives (pKₐ ≈ 1.2–1.5) .

Classical Synthesis Approaches

The classical synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine follows well-established nucleophilic substitution methodologies that have been successfully applied to various piperazine derivatives. The most straightforward approach involves the direct coupling of 4-phenylpiperazine with 8-quinolinesulfonyl chloride under basic conditions [1] [2] [3].

The fundamental reaction proceeds through nucleophilic attack of the secondary nitrogen atom of 4-phenylpiperazine on the electrophilic sulfur center of 8-quinolinesulfonyl chloride. This process typically employs dichloromethane as the solvent with triethylamine serving as the base to neutralize the hydrogen chloride byproduct [3] [4]. The reaction conditions are generally mild, proceeding at room temperature to reflux temperatures depending on the specific substrate reactivity.

An alternative classical approach utilizes the sequential synthesis strategy, where piperazine is first monosubstituted with the phenyl group, followed by sulfonylation with 8-quinolinesulfonyl chloride. This stepwise methodology allows for better control over regioselectivity and prevents formation of disubstituted byproducts [5] [6]. The intermediate 4-phenylpiperazine can be prepared through various established methods, including the reaction of piperazine with phenyl halides under elevated temperatures or using transition metal-catalyzed amination reactions.

The classical nucleophilic substitution approach for arylpiperazine synthesis, as described in the literature, typically requires electron-withdrawing groups on the aryl halide to activate it toward nucleophilic attack [5]. However, for sulfonyl chlorides, the inherent electrophilicity of the sulfonyl center makes these reactions proceed readily without additional activation.

Traditional purification methods for classical synthesis approaches rely heavily on column chromatography using silica gel with ethyl acetate and hexane solvent systems [7] [3]. The products are typically isolated as off-white to yellow solids with melting points in the range of 150-200°C, depending on the specific substitution pattern and crystal form.

Modern Synthetic Strategies

Contemporary synthetic approaches to 4-Phenyl-1-(8-quinolylsulfonyl)piperazine have evolved significantly, incorporating advanced catalytic methodologies and innovative reaction design principles. Modern strategies emphasize efficiency, selectivity, and environmental considerations while addressing the limitations of classical approaches [8] [9] [10].

Palladium-Catalyzed Modular Synthesis

One of the most significant advances in piperazine synthesis involves palladium-catalyzed cyclization reactions that enable the construction of highly substituted piperazines with excellent regio- and stereochemical control [11]. These methodologies couple propargyl units with diamine components, providing nitrogen heterocycles in generally good to excellent yields. The palladium-catalyzed approach offers superior functional group tolerance and allows for the introduction of diverse substituents in a controlled manner.

Photoredox Catalysis

Recent developments in organic photoredox catalysis have opened new avenues for piperazine synthesis [8] [10]. This approach circumvents the typical need for radical precursors and utilizes direct substrate oxidation followed by radical cyclization with in situ generated imines. The photoredox-catalyzed method renders synthesis operationally simple and provides access to highly diversifiable piperazine cores. The use of visible light as an energy source makes this approach particularly attractive from an environmental standpoint.

One-Pot Three-Component Reactions

Modern multicomponent reaction strategies have been developed that allow for the efficient assembly of complex piperazine structures in a single synthetic operation [9] [12]. These approaches typically involve the ring-opening of nitrogen-activated aziridines by anilines, followed by palladium-catalyzed annulation with propargyl carbonates. Such methodologies achieve high yields with excellent stereoselectivity, often exceeding 99% enantiomeric excess.

Microwave-Assisted Synthesis

The implementation of microwave radiation has significantly enhanced the efficiency of piperazine synthesis [13] [14]. Microwave-assisted protocols offer increased reaction rates, improved yields, and enhanced product purity compared to conventional heating methods. The technology enables precise temperature control and uniform heating, which is particularly beneficial for scale-up operations.

Flow Chemistry Integration

Modern synthetic strategies increasingly incorporate flow chemistry principles, allowing for continuous processing and improved safety profiles [13] [14]. Flow reactors equipped with microwave units represent a promising approach for larger-scale piperazine synthesis, combining the benefits of continuous operation with the efficiency of microwave heating.

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 4-Phenyl-1-(8-quinolylsulfonyl)piperazine has become increasingly important in contemporary pharmaceutical chemistry. Green chemistry principles have been systematically applied to minimize environmental impact while maintaining synthetic efficiency [15] [16].

Solvent Selection and Reduction

Green chemistry approaches prioritize the use of environmentally benign solvents or solvent-free conditions. Water and ethanol have been successfully employed as alternative solvents for piperazine synthesis, replacing traditional organic solvents such as dichloromethane and dimethylformamide [16] [17]. Ionic liquids have also emerged as promising green alternatives, offering advantages such as negligible vapor pressure, thermal stability, and recyclability.

Atom Economy Enhancement

Modern green approaches emphasize atom economy through the design of reactions that incorporate most or all atoms from starting materials into the final product [18]. One-pot multicomponent reactions exemplify this principle, achieving atom utilization rates of 85-95% while simultaneously reducing the number of synthetic steps and associated waste generation.

Catalytic Processes

The implementation of heterogeneous catalysis represents a significant advancement in green piperazine synthesis [6] [13]. Metal ions supported on commercial polymeric resins provide effective catalysis while enabling easy separation and reuse. These heterogeneous systems eliminate the need for homogeneous metal catalysts that are difficult to separate and recover from reaction mixtures.

Energy Efficiency

Microwave-assisted synthesis and concentrated solar radiation (CSR) represent innovative approaches to reducing energy consumption in piperazine synthesis [16] [19]. These methods can achieve 50-80% energy reduction compared to conventional heating while often providing superior reaction outcomes.

Waste Minimization

Green chemistry strategies incorporate comprehensive waste reduction approaches, including solvent recycling systems and the elimination of toxic reagents [20] [21]. Advanced purification protocols have been developed that reduce solvent consumption by 70-90% compared to traditional methods while maintaining product purity standards.

Bio-based Starting Materials

The utilization of renewable feedstocks derived from biological sources represents an emerging trend in green piperazine synthesis [22]. These approaches reduce dependence on petrochemical feedstocks and contribute to overall process sustainability.

Reaction Mechanisms

The mechanistic pathways for the synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine involve several distinct types of chemical transformations, each proceeding through well-defined intermediates and transition states. Understanding these mechanisms is crucial for optimizing reaction conditions and developing improved synthetic methodologies [23] [24].

Nucleophilic Substitution Mechanism

The primary mechanism for forming the sulfonamide linkage involves nucleophilic substitution at the sulfur center of 8-quinolinesulfonyl chloride. The reaction proceeds through a tetrahedral intermediate where the nitrogen atom of 4-phenylpiperazine attacks the electrophilic sulfur center. The mechanism follows the general pattern for sulfonyl chloride reactions, where the initial nucleophilic attack is followed by elimination of chloride ion to form the stable sulfonamide bond [4] [3].

The reaction rate is influenced by the basicity of the piperazine nitrogen and the electrophilicity of the sulfonyl chloride. The presence of electron-withdrawing groups on the quinoline ring enhances the electrophilicity of the sulfur center, facilitating the nucleophilic attack. Conversely, electron-donating substituents on the phenyl ring of the piperazine increase the nucleophilicity of the nitrogen atom, accelerating the reaction.

Base-Catalyzed Pathway

The role of base in these reactions extends beyond simple acid scavenging. Triethylamine and other tertiary amines can participate in the reaction mechanism by coordinating with the sulfonyl chloride, activating it toward nucleophilic attack while simultaneously abstracting the proton from the attacking nitrogen [25] [6]. This dual role explains why the reaction rate is often first-order in base concentration even when stoichiometric amounts are used.

Photoredox Mechanisms

In photoredox-catalyzed synthesis, the mechanism involves initial photochemical generation of reactive intermediates followed by radical cyclization pathways [10] [26]. The process begins with photocatalytic oxidation of the substrate to generate amine radical cations, which then undergo intramolecular cyclization to form the piperazine ring. This pathway offers advantages in terms of stereochemical control and functional group tolerance.

Palladium-Catalyzed Mechanisms

Palladium-catalyzed piperazine synthesis proceeds through oxidative addition, migratory insertion, and reductive elimination steps characteristic of transition metal catalysis [11] [9]. The mechanism involves coordination of the diamine substrate to the palladium center, followed by insertion of the propargyl unit and subsequent cyclization to form the piperazine ring. The stereochemical outcome is largely determined by the coordination geometry around the palladium center and the steric interactions between substituents.

Purification Techniques

The purification of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine requires careful consideration of the compound's physicochemical properties and the nature of potential impurities. Effective purification strategies must address both chemical impurities arising from incomplete reactions and physical impurities introduced during synthesis [20] [21] [27].

Column Chromatography

Silica gel column chromatography remains the most versatile purification technique for sulfonylpiperazine derivatives. The optimal solvent system typically consists of ethyl acetate and hexane in ratios ranging from 1:1 to 2:1, depending on the polarity of the target compound and impurities [7] [3]. The separation is based on differential adsorption of compounds to the silica surface, with more polar compounds eluting later.

For 4-Phenyl-1-(8-quinolylsulfonyl)piperazine, the presence of both the quinoline nitrogen and the sulfonamide functionality creates multiple sites for hydrogen bonding with silica, requiring careful optimization of the mobile phase composition. The addition of small amounts of triethylamine (0.1-0.5%) to the eluent can improve peak shape and reduce tailing by suppressing unwanted interactions with residual silanol groups on the silica surface.

Recrystallization Methods

Recrystallization provides an effective means of achieving high purity, particularly for final product isolation [28] [21]. Common recrystallization solvents include ethanol, methanol, and chloroform, with the choice depending on the solubility profile of the target compound and impurities. The recrystallization process typically involves dissolution at elevated temperature followed by controlled cooling to induce crystal formation.

For sulfonylpiperazine derivatives, mixed solvent systems often provide superior results. A combination of ethanol and water, or dichloromethane and hexane, can be optimized to achieve the desired solubility characteristics. The crystallization process can be enhanced by seeding with pure crystals or by controlling the cooling rate to promote formation of well-formed crystals.

Salt Formation and Precipitation

The formation of acid-base salts represents a powerful purification strategy for piperazine derivatives [20] [21]. Treatment with hydrochloric acid or hydrobromic acid can precipitate the compound as its corresponding salt, effectively removing neutral and basic impurities. The salt can subsequently be converted back to the free base by treatment with aqueous base, followed by extraction into organic solvents.

This approach is particularly effective for removing unreacted starting materials and organic-soluble impurities. The salt formation process also provides an opportunity for further purification through recrystallization of the salt form, often achieving purities greater than 99%.

Advanced Purification Techniques

Sublimation under reduced pressure offers an effective method for removing volatile impurities and achieving high purity [20]. This technique is particularly useful when traditional recrystallization methods are ineffective due to similar solubility profiles of the product and impurities.

Preparative high-performance liquid chromatography (HPLC) provides the ultimate purification capability when exceptional purity is required. This technique offers excellent resolution and can effectively separate closely related impurities that cannot be removed by other methods.

Phase-Switch Purification

Innovative purification approaches utilize phase-switch strategies where the compound is temporarily converted to a different phase (solid, liquid, or gas) to facilitate separation from impurities [27]. These methods can be particularly effective for removing trace impurities that are difficult to eliminate by conventional techniques.

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine presents numerous technical and economic challenges that must be systematically addressed [29] [19] [13].

Heat Transfer and Temperature Control

One of the most critical aspects of scale-up involves maintaining adequate heat transfer and temperature control. Laboratory reactions typically benefit from excellent heat transfer due to high surface-area-to-volume ratios, but this advantage diminishes significantly at larger scales [29]. Industrial reactors require sophisticated heat exchange systems to prevent hot spot formation and ensure uniform temperature distribution throughout the reaction mass.

The exothermic nature of many piperazine synthesis reactions compounds this challenge, as inadequate heat removal can lead to thermal runaway conditions. Implementation of staged addition protocols and external cooling systems becomes essential for safe operation at larger scales.

Mixing and Mass Transfer

Effective mixing becomes increasingly challenging as reactor volumes increase [19]. Inadequate mixing can result in localized concentration gradients, leading to side reactions and reduced yields. The transition from magnetic stirring at laboratory scale to mechanical agitation systems requires careful consideration of impeller design, rotation speed, and power input to achieve equivalent mixing performance.

Mass transfer limitations become particularly pronounced in heterogeneous systems involving solid catalysts or multiphase reactions. The design of appropriate contacting equipment and optimization of phase distribution are critical for maintaining reaction efficiency at larger scales.

Solvent Recovery and Environmental Considerations

Large-scale production necessitates comprehensive solvent recovery systems to minimize environmental impact and reduce operating costs [20] [21]. Distillation and extraction-based recovery systems must be designed to handle the specific solvent mixtures used in piperazine synthesis while maintaining product quality.

The implementation of continuous recovery systems offers advantages in terms of reduced inventory and improved process efficiency. However, these systems require significant capital investment and careful integration with the overall process design.

Process Safety and Risk Assessment

Scale-up introduces new safety considerations that may not be apparent at laboratory scale [30]. The handling of larger quantities of potentially hazardous reagents requires comprehensive risk assessment and implementation of appropriate safety measures. Emergency response procedures must be developed to address potential scenarios such as thermal runaway, equipment failure, or personnel exposure.

The storage and handling of sulfonyl chlorides at industrial scale require special consideration due to their reactivity toward moisture and potential for generating corrosive vapors. Appropriate containment systems and ventilation must be designed to ensure worker safety and environmental protection.

Economic Optimization

The economic viability of large-scale piperazine synthesis depends on optimization of numerous factors including raw material costs, catalyst usage, energy consumption, and waste disposal [13] [14]. Catalyst loading must be minimized while maintaining acceptable reaction rates and selectivity. The development of heterogeneous catalysts that can be easily recovered and reused becomes particularly important at larger scales.

Process intensification strategies, such as continuous flow processing and integrated reaction-separation systems, offer potential advantages in terms of reduced equipment size, improved heat and mass transfer, and enhanced safety profiles.

Stereochemical Control in Synthesis

The synthesis of 4-Phenyl-1-(8-quinolylsulfonyl)piperazine with controlled stereochemistry represents a significant challenge in modern synthetic chemistry, particularly when multiple stereocenters are present or when specific conformational preferences are required [31] [9] [26] [32].

Asymmetric Synthesis Strategies

The development of asymmetric synthetic routes to piperazine derivatives has advanced considerably with the introduction of chiral catalysts and auxiliaries [9] [32]. Palladium-catalyzed asymmetric synthesis using chiral phosphine ligands can achieve excellent enantioselectivity in the formation of substituted piperazines. These methodologies typically rely on the coordination of chiral ligands to the metal center, creating an asymmetric environment that preferentially promotes formation of one enantiomer over the other.

The use of chiral auxiliaries represents another approach to stereochemical control [22] [32]. Readily available amino acids can serve as chiral starting materials, with their inherent chirality directing the stereochemical outcome of subsequent transformations. This strategy has been successfully applied to the synthesis of 2,3-disubstituted piperazines with high enantiomeric purity.

Stereospecific Transformations

Ring-opening reactions of chiral aziridines provide a stereospecific route to substituted piperazines [9] [33]. The SN2-type ring-opening mechanism ensures inversion of configuration at the reacting center, allowing for predictable stereochemical outcomes. This approach has been successfully applied to the synthesis of highly substituted piperazines with excellent stereoselectivity, often exceeding 99% diastereomeric and enantiomeric excess.

Conformational Control

The piperazine ring adopts a chair conformation similar to cyclohexane, and substituent effects can significantly influence the conformational equilibrium [26]. The stereochemical outcome of reactions involving piperazine derivatives is often determined by the conformational preferences of reactive intermediates. Understanding these conformational effects is crucial for designing stereoselective synthetic routes.

Photocatalytic Stereochemical Control

Recent advances in photocatalytic methods have enabled stereoselective epimerization of piperazine derivatives [26]. This approach allows for the interconversion of stereoisomers under mild conditions, providing access to thermodynamically favored configurations. The reversible hydrogen atom transfer mechanism underlying these transformations offers excellent selectivity while avoiding harsh reaction conditions that might lead to decomposition or racemization.

Dynamic Kinetic Resolution

Dynamic kinetic resolution strategies enable the conversion of racemic starting materials to enantiomerically pure products through the combination of racemization and selective transformation processes [31]. This approach is particularly valuable when racemic starting materials are readily available but enantiomerically pure products are required.

The implementation of enzyme-catalyzed resolutions in combination with chemical racemization provides an environmentally friendly approach to accessing enantiomerically pure piperazine derivatives. These biotechnological approaches often operate under mild conditions and offer excellent selectivity.

Analytical Methods for Stereochemical Assessment

The determination of stereochemical purity requires sophisticated analytical techniques [31] [32]. Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases enables the separation and quantification of enantiomers. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or chiral solvents can provide information about enantiomeric purity and absolute configuration.

X-ray crystallography remains the definitive method for determining absolute configuration when suitable crystals can be obtained [34] [12]. The technique provides unambiguous structural information and can reveal important details about molecular conformation and intermolecular interactions in the solid state.

Challenges in Stereochemical Control

The synthesis of stereocontrolled piperazine derivatives faces several significant challenges [32]. The conformational flexibility of the piperazine ring can lead to multiple reactive conformations, complicating the prediction and control of stereochemical outcomes. The presence of multiple nitrogen atoms can result in competing reaction pathways, potentially leading to mixtures of stereoisomers.

Racemization represents a persistent challenge in piperazine chemistry, particularly under basic conditions or elevated temperatures [26]. The design of mild reaction conditions and the use of protecting groups may be necessary to prevent undesired stereochemical scrambling during synthesis.